N-(3-chloro-4-fluorophenyl)thiophene-2-sulfonamide N-(3-chloro-4-fluorophenyl)thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10908852
InChI: InChI=1S/C10H7ClFNO2S2/c11-8-6-7(3-4-9(8)12)13-17(14,15)10-2-1-5-16-10/h1-6,13H
SMILES: C1=CSC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl
Molecular Formula: C10H7ClFNO2S2
Molecular Weight: 291.8 g/mol

N-(3-chloro-4-fluorophenyl)thiophene-2-sulfonamide

CAS No.:

Cat. No.: VC10908852

Molecular Formula: C10H7ClFNO2S2

Molecular Weight: 291.8 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-fluorophenyl)thiophene-2-sulfonamide -

Specification

Molecular Formula C10H7ClFNO2S2
Molecular Weight 291.8 g/mol
IUPAC Name N-(3-chloro-4-fluorophenyl)thiophene-2-sulfonamide
Standard InChI InChI=1S/C10H7ClFNO2S2/c11-8-6-7(3-4-9(8)12)13-17(14,15)10-2-1-5-16-10/h1-6,13H
Standard InChI Key UNGMKTXLKUCYIA-UHFFFAOYSA-N
SMILES C1=CSC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl
Canonical SMILES C1=CSC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of N-(3-chloro-4-fluorophenyl)thiophene-2-sulfonamide comprises a thiophene core (C4H3S) functionalized at the 2-position with a sulfonamide group (–SO2NH–) connected to a 3-chloro-4-fluorophenyl ring. This arrangement confers unique electronic and steric properties, influencing reactivity and biological interactions.

Synthetic Approaches

Thiophene Core Functionalization

The thiophene ring is typically synthesized via cross-coupling reactions. For example, Kumada coupling between 2-bromothiophene and aryl Grignard reagents has been employed to introduce aryl groups at specific positions . In a patented method, 2-(4-fluorophenyl)thiophene was synthesized using 1,2-bis(diphenylphosphino)ethane nickel chloride (NiCl2(DPPE)) as a catalyst, achieving yields >85% under optimized conditions (20–80°C, 2–8 hours) . Adapting this approach, the 3-chloro-4-fluorophenyl group could be introduced via a Grignard reagent derived from 3-chloro-4-fluorobromobenzene.

Sulfonamide Formation

Sulfonamide groups are commonly introduced by reacting a sulfonyl chloride with an amine. For instance, thiophene-2-sulfonyl chloride can be treated with 3-chloro-4-fluoroaniline in the presence of a base (e.g., triethylamine) to yield the target compound. This method is widely used in sulfonamide synthesis, as seen in the preparation of N-[3-(furan-2-yl)-3-hydroxypropyl]thiophene-2-sulfonamide .

Key Synthetic Parameters

ParameterOptimal RangeSource
Catalyst particle size10–200 μm
Reaction temperature20–80°C
Molar ratio (catalyst)0.0001–0.1:1

Analytical Characterization

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR can resolve the thiophene ring protons (δ 6.8–7.5 ppm) and sulfonamide NH signals (δ 8.0–8.5 ppm). Aromatic protons from the 3-chloro-4-fluorophenyl group appear as distinct multiplets.

  • High-Performance Liquid Chromatography (HPLC): Purity assessments of similar compounds, such as 2-(4-fluorophenyl)thiophene, achieved >99% purity using methanol-water gradients .

Mass Spectrometry

Electrospray ionization (ESI-MS) would likely show a molecular ion peak at m/z 316.8 (M+H)+, with fragmentation patterns confirming the sulfonamide and chlorofluorophenyl groups.

Industrial and Research Applications

Pharmaceutical Development

Sulfonamide-containing thiophenes are explored as antimicrobial and anticancer agents. For example, Vulcanchem’s N-(3-chloro-4-fluorophenyl) carboxamide derivative is flagged for oncological research.

Material Science

Thiophene sulfonamides may serve as precursors for conductive polymers or metal-organic frameworks (MOFs), leveraging sulfur’s coordinating capacity.

Challenges and Future Directions

  • Synthetic Optimization: Scaling up the Kumada coupling requires precise control of catalyst particle size (10–200 μm) and temperature .

  • Biological Screening: Prioritize assays against Gram-negative pathogens and cancer cell lines.

  • Solubility Enhancement: Structural modifications, such as PEGylation, could improve aqueous solubility for drug delivery.

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